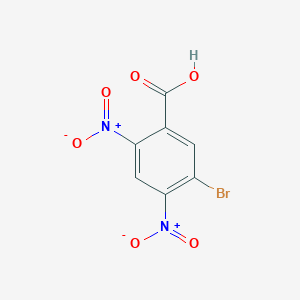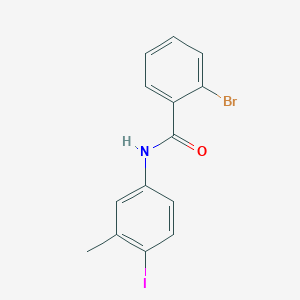![molecular formula C20H12BrClN2OS B11531574 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11531574.png)
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol: is a fascinating compound with potential applications in various fields. Its chemical structure consists of a benzothiazole moiety, a phenyl group, and halogen substituents. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: A diazonium salt reacts with an amine to form the desired product.
Knoevenagel Condensation: Aldehydes or ketones react with malononitrile to yield the compound.
Biginelli Reaction: A multicomponent reaction involving aldehydes, urea, and thiourea.
Molecular Hybridization Techniques: Combining fragments from different molecules to create novel structures.
Microwave Irradiation: Accelerates reactions under controlled conditions.
One-Pot Multicomponent Reactions: Efficient synthesis in a single step.
Industrial Production:: The industrial-scale production methods involve optimized reaction conditions, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Halogens can be substituted.
Common Reagents and Conditions:
Major Products:: The major products depend on reaction conditions and substituents. For example, bromination yields 4-bromo-6-chlorophenol derivatives.
Scientific Research Applications
Chemistry::
Organic Synthesis: Building blocks for more complex molecules.
Medicinal Chemistry: Investigating potential drug candidates.
Antimicrobial Properties: Potential antibacterial or antifungal agents.
Bioactivity Studies: Interaction with biological targets.
Materials Science: Incorporation into polymers or coatings.
Dyes and Pigments: Colorants.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C20H12BrClN2OS |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-8-13(19(25)16(22)10-14)11-23-15-5-3-4-12(9-15)20-24-17-6-1-2-7-18(17)26-20/h1-11,25H |
InChI Key |
GOUVQIGDVKDNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11531492.png)
![2-Amino-4-[4-(diethylamino)phenyl]-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531494.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11531497.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11531501.png)

![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)
![(3Z)-1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531527.png)

![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11531568.png)
![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11531580.png)
